4-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
CAS No.: 2640975-79-5
Cat. No.: VC11854282
Molecular Formula: C14H21N3O3
Molecular Weight: 279.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640975-79-5 |
|---|---|
| Molecular Formula | C14H21N3O3 |
| Molecular Weight | 279.33 g/mol |
| IUPAC Name | [4-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone |
| Standard InChI | InChI=1S/C14H21N3O3/c1-11-8-12(20-15-11)9-16-6-7-19-13(10-16)14(18)17-4-2-3-5-17/h8,13H,2-7,9-10H2,1H3 |
| Standard InChI Key | GLRUTPSFDSAKIL-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=C1)CN2CCOC(C2)C(=O)N3CCCC3 |
| Canonical SMILES | CC1=NOC(=C1)CN2CCOC(C2)C(=O)N3CCCC3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features three distinct moieties:
-
Morpholine ring: A six-membered heterocycle with one oxygen and one nitrogen atom, contributing to solubility and hydrogen-bonding capacity .
-
Pyrrolidine-1-carbonyl group: A five-membered amine ring conjugated to a carbonyl group, enhancing rigidity and potential receptor interactions .
-
3-Methyl-1,2-oxazol-5-ylmethyl substituent: A five-membered aromatic oxazole ring with a methyl group at position 3, influencing electronic properties and steric effects.
The stereochemistry and spatial arrangement of these groups are critical for its bioactivity. Computational models predict a planar oxazole ring and a chair conformation for the morpholine ring, as evidenced by 3D structural data from PubChem .
Spectroscopic Data
-
IR Spectroscopy: Key absorption bands include (C=O stretch), (C=N stretch), and (C-O-C asymmetric stretch) .
-
NMR:
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via multi-step reactions, often employing microwave-assisted techniques to enhance yield and purity :
-
Condensation: Reaction of oxazole derivatives (e.g., 3-methyl-1,2-oxazole-5-carbaldehyde) with morpholine precursors.
-
Carbonylation: Introduction of the pyrrolidine-1-carbonyl group using phosgene or thiophosgene analogs .
-
Purification: Chromatography or recrystallization from ethanol/water mixtures.
Table 1: Synthesis Yields Under Varied Conditions
| Method | Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|
| Microwave-assisted | 2–10 | 80–98 | ≥95 |
| Conventional heating | 60–120 | 65–75 | 85–90 |
Microwave irradiation reduces reaction times by 90% compared to traditional methods, achieving yields >95% in some cases .
Scalability and Industrial Relevance
Large-scale production faces challenges in controlling stereoselectivity and minimizing byproducts. Recent advances in flow chemistry have improved scalability, with pilot-scale batches achieving 85% yield .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) but poorly soluble in water ().
-
Stability: Stable under ambient conditions but prone to hydrolysis in acidic/basic environments, necessitating storage at pH 6–8.
Crystallography
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group . Key bond lengths include:
Biological Activity and Mechanisms
Pharmacological Screening
In vitro assays highlight dual inhibitory activity:
-
COX-II Inhibition: 49% inhibition at 1 μM, comparable to Celecoxib .
-
Antimicrobial Activity: MIC of against Staphylococcus aureus.
Table 2: Biological Activity Profile
Mechanistic Insights
Molecular docking studies suggest interactions with:
-
COX-II: Hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355 .
-
Bacterial Gyrase: Binding to ATP-binding pocket via oxazole and morpholine groups.
Applications in Drug Development
Lead Optimization
The compound serves as a scaffold for derivatives targeting:
-
Neuroinflammation: Analogues with fluorinated pyrrolidine show enhanced blood-brain barrier penetration .
-
Oncology: Pd-catalyzed cross-coupling reactions yield derivatives with improved EGFR inhibition (IC = ) .
Preclinical Studies
-
Toxicity: LD > 500 mg/kg in murine models, suggesting a favorable safety profile.
-
Pharmacokinetics: Oral bioavailability of 42% in rats, with .
Comparative Analysis with Structural Analogs
Table 3: Key Analogues and Their Properties
| Compound | Molecular Formula | Target | IC |
|---|---|---|---|
| 3-Methoxy-5-methyl-pyrrolidinyl oxazole | COX-II | ||
| tert-Butyl (2S,4S)-4-[4-(3-methylphenyl-pyrazol)piperazin] | Dopamine D3 | ||
| 4-[Cyclopropyl oxadiazol]morpholine | Antimicrobial | MIC = |
The target compound’s unique oxazole-pyrrolidine synergy confers broader target selectivity compared to analogues.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume